Thiabendazole is a broad-spectrum anthelmintic that is active against a variety of helminths. In sheep, thiabendazole (50 mg/kg) kills greater than 95% of adult worms from ten genera, including Trichostrongylus, Cooperia, Nematodirus, Ostertagia, Haemonchus, Oesophagostomum, Bunostomum, Strongyloides, Chabertia, and Trichuris. It also inhibits production of eggs and disrupts larval development. Thiabendazole inhibits fumarate reductase in helminths, which inhibits succinate formation, and therefore energy production through the citric acid cycle. It also inhibits methionine aminopeptidase in E. coli (Ki = 40 nM; IC50 = 47.2 nM). Formulations containing thiabendazole have been used in the control of parasitic infections in livestock.
A fungicide and a parasiticide. Inhibits angiogenesis in both human cells in vitro and in Xenopus embryos in vivo at a concentration of 100-250um. Also acts as a vascular disrupting agent (VDA).
Chemical structure: imidazole
Thiabendazole is an orally effective broad spectrum anthelmintic and antimycotic drug with limited side-effects.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Thiabendazole is a benzimidazole derivative with anthelminthic property. Although the mechanism of action has not been fully elucidated, thiabendazole inhibits the helminth-specific mitochondrial enzyme fumarate reductase, thereby inhibiting the citric acid cycle, mitochondrial respiration and subsequent production of ATP, ultimately leading to helminth's death. In addition, it has been suggested that thiabendazole may lead to inhibition of microtubule polymerization by binding to beta-tubulin and has an overt ovicidal effect with regard to some trichostrongylids.
Thiabendazole is a broad spectrum anthelmintic agent used predominantly in treatment of intestinal pinworm and strongyloides infection, which recently has been replaced by better tolerated agents. Thiabendazole therapy has been shown to cause clinically apparent cholestatic liver injury which is rare, but can be severe.
Thiabendazole, also known as mintezol or equizole, belongs to the class of organic compounds known as benzimidazoles. These are organic compounds containing a benzene ring fused to an imidazole ring (five member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds). Thiabendazole is a drug which is used for the treatment of strongyloidiasis (threadworm), cutaneous larva migrans (creeping eruption), visceral larva migrans, and trichinosis. Thiabendazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Thiabendazole has been detected in multiple biofluids, such as urine and blood. Within the cell, thiabendazole is primarily located in the membrane (predicted from logP). Thiabendazole can be biosynthesized from 1H-benzimidazole. Thiabendazole is a potentially toxic compound.